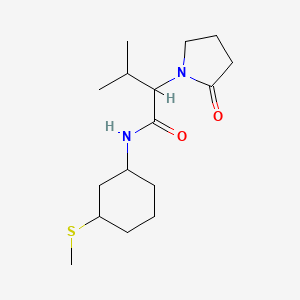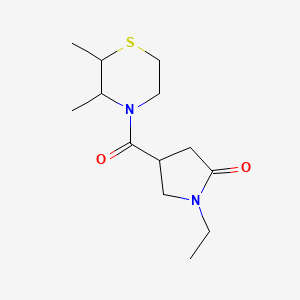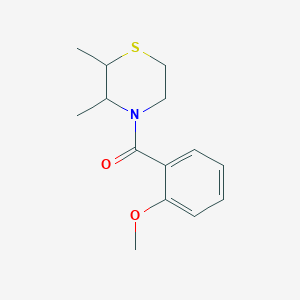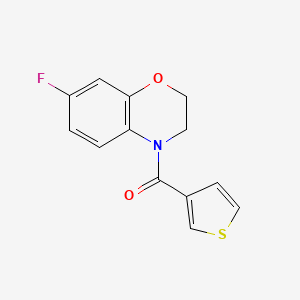
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular weight of 365.56 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It can also reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in lab experiments include its ability to cross the blood-brain barrier and its neuroprotective properties. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
1. Investigating the potential use of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in the treatment of other neurological disorders such as depression and anxiety.
2. Studying the long-term effects of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide on cognitive function and brain health.
3. Developing more efficient synthesis methods for 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide to increase its availability for research purposes.
4. Investigating the potential use of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide involves the reaction between 3-methylcyclohexanone and 3-methylthiophene-2-carboxylic acid, followed by the addition of pyrrolidine and butylamine. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been found to have neuroprotective properties and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-11(2)15(18-9-5-8-14(18)19)16(20)17-12-6-4-7-13(10-12)21-3/h11-13,15H,4-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAPOEICBUWVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC(C1)SC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)



![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)


